molecular formula C12H17NO2 B8647174 Benzyl 3-amino-3-methylbutyrate

Benzyl 3-amino-3-methylbutyrate

Cat. No. B8647174
M. Wt: 207.27 g/mol
InChI Key: KIEIMEPGIVHIAQ-UHFFFAOYSA-N
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Patent
US07635684B2

Procedure details

To a suspension of 3,3-dimethylacrylic acid (1.3 g) and potassium carbonate (2.07 g) in N,N-dimethylformamide (15 mL) was added benzyl bromide (1.19 mL), and the mixture was stirred at room temperature for 4 hours. The reaction mixture was poured into water, and the resulting mixture was extracted with diethyl ether. The extract was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was dissolved in 2-propanol (20 mL). An ammonia gas was bubbled into the solution at −15° C. until saturation, and the mixture was stirred at 80° C. overnight. The reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: dichloromethane/methanol=15/1-7/1) to give the title compound (0.31 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:7])=[CH:3][C:4]([OH:6])=[O:5].C(=O)([O-])[O-].[K+].[K+].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.O.C[N:24](C)C=O>>[NH2:24][C:2]([CH3:7])([CH3:1])[CH2:3][C:4]([O:6][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(=CC(=O)O)C
Name
Quantity
2.07 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.19 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 2-propanol (20 mL)
CUSTOM
Type
CUSTOM
Details
An ammonia gas was bubbled into the solution at −15° C. until saturation
STIRRING
Type
STIRRING
Details
the mixture was stirred at 80° C. overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (eluent: dichloromethane/methanol=15/1-7/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC(CC(=O)OCC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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